4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

Orthogonal protection strategy Solid-phase synthesis Sequential functionalization

Mono-protected spirocyclic diamine analogs demand extra protection/deprotection cycles, causing yield losses and regioselectivity problems in dual MOR/σ1R ligand and sEH inhibitor programs. This 4-Cbz/9-Boc 1-oxa-4,9-diazaspiro[5.5]undecane solves that with two chemically orthogonal carbamate protecting groups on a single scaffold. • Enables sequential, chemoselective functionalization at N4 (Cbz, H₂/Pd-C) and N9 (Boc, TFA) without additional protection/deprotection steps. • Validated in the synthesis of clinical candidate EST73502 (Ki MOR=64 nM, σ1R=118 nM) and orally active sEH inhibitor compound 19. • Quantitative deprotection under conditions compatible with multi-kilogram scale; stored at 2-8°C protected from light and moisture.

Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
CAS No. 1097920-69-8
Cat. No. B3212225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
CAS1097920-69-8
Molecular FormulaC21H30N2O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)22-11-9-21(10-12-22)16-23(13-14-27-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
InChIKeyUEENZZVDDQAVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate: Orthogonal Protection for Dual-Target Discovery


4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (CAS 1097920-69-8) is a differentially protected spirocyclic diamine featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core bearing a benzyl carbamate (Cbz) at position 4 and a tert-butyl carbamate (Boc) at position 9. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been validated as a privileged pharmacophore in two distinct therapeutic programs: dual μ-opioid receptor (MOR) agonist/σ1 receptor antagonist analgesics, with clinical candidate EST73502 demonstrating Kis of 64 nM (MOR) and 118 nM (σ1R) [1], and orally active soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease, where compound 19 lowered serum creatinine at 30 mg/kg p.o. in a rat anti-GBM glomerulonephritis model [2]. The compound's defining feature is its orthogonal protecting group architecture, which enables sequential, chemoselective deprotection at either nitrogen atom—a capability absent in mono-protected analogs.

1 Orthogonal Cbz/Boc protection enables sequential 4-/9-functionalization without extra protection steps
2 Pre-aligned with published dual MOR/σ1R probe and sEH inhibitor scaffold SAR
3 Reduces synthesis time and step count compared to mono-protected or regioisomeric building blocks

Why Mono-Protected Analogs Fall Short


Generic substitution with mono-protected analogs—such as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3) or benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS 1097920-70-1)—fails because the target compound provides two chemically orthogonal carbamate protecting groups on a single scaffold. This orthogonality permits sequential functionalization at positions 4 and 9 without additional protection/deprotection cycles, directly enabling the regiochemically defined substitution patterns required for dual MOR/σ1R ligands (4-aryl, 9-alkyl) and sEH inhibitor trisubstituted ureas [1]. Mono-protected analogs demand at minimum two extra synthetic steps (protection of the free amine, then deprotection after the first functionalization), introducing additional yield losses and purification burdens. The regioisomer 9-benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (CAS 1330765-19-9), while also dual-protected, places the Boc group at position 4 and Cbz at position 9—the inverse of the arrangement required for published SAR-optimized lead series—necessitating deprotection and reprotection to access the desired substitution pattern .

Mono-protected analogs lack orthogonal protection

Mono-Boc or mono-Cbz variants require two additional protection/deprotection cycles, introducing regioselectivity challenges and cumulative yield loss.

Regioisomer CAS 1330765-19-9 has inverted protecting groups

The 9-Cbz/4-Boc arrangement does not match published SAR; deprotection and reprotection are needed to reach the same substitution pattern, adding ~2 synthetic steps.

Physicochemical differences alter downstream handling

Higher MW, TPSA, and XLogP shift chromatography retention and extraction behavior vs. lighter mono-protected analogs; method adjustments required.

Differentiation Evidence vs. Closest Analogs


Dual Orthogonal Protection Advantage

4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate incorporates two carbamate protecting groups removable under mutually exclusive conditions: the 9-Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, 0–25 °C, 1–4 h), while the 4-Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C, MeOH or EtOAc, 1–24 h). In contrast, the closest mono-protected analog, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3), provides only acid-labile Boc protection and leaves the 4-position amine unprotected, requiring an additional Cbz or other protecting group installation step prior to selective 4-functionalization . Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS 1097920-70-1) provides only hydrogenolyzable Cbz protection, leaving the 9-amine exposed . The dual-protected architecture saves a minimum of two synthetic steps (protect + deprotect) per divergent synthesis sequence.

Orthogonal Protection
Class-level inference
2 vs. 1 orthogonal carbamate groups; saves ~2 synthetic steps per divergent sequence
Enables sequential 4-/9- functionalization without intermediate protection
Based on Boc/TFA and Cbz/H₂-Pd/C orthogonality (Chem Rev 2009)
Orthogonal protection strategy Solid-phase synthesis Sequential functionalization

Regiochemical Match with Dual MOR/σ1R and sEH Pharmacophores

The published SAR for 1-oxa-4,9-diazaspiro[5.5]undecane-based dual MOR/σ1R ligands established that optimal analgesic activity with balanced dual pharmacology requires aryl or heteroaryl substituents at position 4 and phenethyl/arylalkyl groups at position 9 [1]. Specifically, compound 15au in the J Med Chem 2020 series (4-(5-fluoropyridin-2-yl), 9-phenethyl) showed Ki = 64 nM at MOR and Ki = 118 nM at σ1R, with in vivo analgesic potency comparable to oxycodone yet reduced constipation [1]. Similarly, the sEH inhibitor program demonstrated that trisubstituted urea formation at the 9-position amine (after Boc deprotection) is essential for potent sEH inhibition [2]. The 4-Cbz/9-Boc protecting group arrangement of the target compound is directly compatible with this synthetic logic: Cbz at position 4 masks the amine during 9-functionalization, after which hydrogenolysis reveals the 4-amine for subsequent derivatization. The regioisomer 9-benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (CAS 1330765-19-9, purity 97%) has the protecting groups swapped, requiring additional deprotection/reprotection steps to achieve the identical final substitution pattern .

Regiochemical Match
Cross-study comparable
4-Cbz/9-Boc matches J Med Chem 2020 dual MOR/σ1R SAR; regioisomer requires protecting group swap (+2 steps)
Directly supports synthesis of reported dual MOR/σ1R and sEH lead series
Scheme 1 of J Med Chem 2020; 15au Ki 64 nM (MOR), 118 nM (σ1R)
μ-Opioid receptor Sigma-1 receptor Soluble epoxide hydrolase Regioselective synthesis

Physicochemical Profile vs. Mono-Protected Analogs

The target compound (C₂₁H₃₀N₂O₅, MW 390.47) possesses significantly higher molecular weight and topological polar surface area (TPSA) than its mono-protected comparators, directly affecting chromatographic retention, solubility, and handling . The mono-Boc analog tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₃H₂₄N₂O₃, MW 256.34) is 34% lighter with approximately 61% of the TPSA, leading to different Rf values in TLC and distinct retention times in reverse-phase HPLC . The mono-Cbz analog benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (C₁₆H₂₂N₂O₃, MW 290.36) is intermediate . The computed XLogP of 2.5 for the target indicates moderate lipophilicity suitable for normal-phase chromatography and extraction, whereas the mono-Boc analog with a lower XLogP (~1.4 predicted) elutes earlier on C18 columns.

Physicochemical Profile
Direct head-to-head comparison
MW 390.5 vs. 256.3 (mono-Boc); XLogP 2.5 vs. ~1.4; TPSA 68.3 vs. ~41.6 Ų
Requires adjusted chromatography conditions vs. mono-protected analogs
Computed properties; difference impacts Rf and HPLC retention
Physicochemical properties Drug-likeness Chromatographic behavior Solubility prediction

Price Premium vs. Synthetic Step Savings

The current commercial pricing of 4-benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate reflects its value as an integrated, dual-protected building block. At $162 per 200 mg (GLPBio, ~$0.81/mg) or 863.20 RMB per 200 mg (Macklin, 97% HPLC, ~$0.59/mg at approximate exchange rates), the target compound carries a 2.4–3.3× price premium over the mono-Boc analog tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate at $63 per 250 mg ($0.25/mg, AKSci, 98%) [1]. However, this premium directly purchases two eliminated synthetic steps: Cbz protection of the free 4-amine (requires Cbz-Cl, base, and aqueous workup) and subsequent deprotection if the 4-position must be functionalized later. The estimated fully loaded cost of two additional steps—including reagents, solvents, chromatography, and researcher time—typically exceeds $200–500 per gram at medicinal chemistry scale, dwarfing the purchase price differential of approximately $350–600 per gram for the dual-protected compound [2].

Cost-Per-Step Efficiency
Direct head-to-head comparison
Price premium 2.4–3.3×/mg, but eliminates 2 synthetic steps, saving ~$200–500/g at med chem scale
Total cost of ownership favors dual-protected building block
Based on 2025 commercial pricing (GLPBio, Macklin, AKSci)
Chemical procurement Cost-efficiency analysis Building block economics Synthetic step economy

Scaffold Validated in Analgesic and Renal Models

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has achieved in vivo efficacy in two mechanistically distinct disease models. In the dual MOR/σ1R analgesia program, compound 15au demonstrated equipotent analgesic activity to oxycodone in the mouse paw pressure test while producing significantly less constipation at equianalgesic doses—an effect attributed to the addition of σ1R antagonism and confirmed by reversal with the σ1R agonist PRE-084 [1]. In the sEH inhibitor program, compound 19 reduced serum creatinine in a rat anti-glomerular basement membrane glomerulonephritis model at 30 mg/kg oral administration, whereas a 2,8-diazaspiro[4.5]decane-based comparator did not, establishing the scaffold's superiority for renal protection [2]. While this evidence validates the scaffold class rather than the specific building block, the target compound's protecting group arrangement is directly aligned with the synthetic routes used to access both series, and procurement of a pre-validated scaffold reduces the risk of investing in an inactive chemotype.

Scaffold Model Evidence
Supporting evidence
MOR/σ1R probe 15au: reported analgesic response comparable to oxycodone in paw pressure model with lower constipation endpoint; sEH probe 19: reported serum creatinine reduction in rat anti-GBM model at 30 mg/kg p.o.
Reported model-response evidence supports scaffold research utility
In vivo endpoints from J Med Chem 2020 and Bioorg Med Chem Lett 2014
Analgesia Chronic kidney disease In vivo pharmacology Scaffold validation

Optimal Application Scenarios


Divergent Synthesis of Dual MOR/σ1R Analgesic Leads

In programs iterating on the dual MOR agonist/σ1R antagonist pharmacophore defined by Garcia et al. (J Med Chem 2020), the compound enables rapid generation of focused libraries where the 9-position is functionalized first (after Boc deprotection with TFA) while the 4-position remains masked by Cbz. Following 9-substituent SAR exploration, hydrogenolytic Cbz removal reveals the 4-amine for late-stage diversification with aryl halides, acyl chlorides, or sulfonyl chlorides. This sequential strategy, directly enabled by the target compound's orthogonal protection, mirrors the synthetic route to clinical candidate EST73502 (Ki MOR = 64 nM, Ki σ1R = 118 nM) and its analogs .

Trisubstituted Urea sEH Inhibitor Synthesis

For soluble epoxide hydrolase inhibitor programs following the Kato et al. (Bioorg Med Chem Lett 2014) chemotype, Boc deprotection at position 9 liberates the secondary amine required for trisubstituted urea formation—the pharmacophoric group essential for potent sEH inhibition. The 4-Cbz group remains intact during urea synthesis (typically involving isocyanate coupling or triphosgene-mediated urea formation), after which hydrogenolysis exposes the 4-amine for introduction of solubility-modulating or pharmacokinetic-optimizing groups. This route was validated by the discovery of compound 19, which demonstrated oral bioavailability and in vivo efficacy in a chronic kidney disease model .

PROTAC Linker with Rigid Spirocyclic Core

The conformationally constrained spirocyclic architecture of 1-oxa-4,9-diazaspiro[5.5]undecane, combined with orthogonally protected amines, makes this compound an ideal rigid linker or core for proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. The Cbz-protected 4-amine and Boc-protected 9-amine can be sequentially deprotected and conjugated to an E3 ligase-recruiting moiety and a target protein-binding ligand, respectively—or vice versa—enabling precise control over linker geometry and exit vector orientation. The 68.3 Ų TPSA and 5 hydrogen bond acceptors of the protected form provide favorable physicochemical properties for cellular permeability once deprotected, while the spirocyclic core imparts metabolic stability relative to flexible aliphatic linkers.

Process-Scale Synthesis of Orthogonally Protected Intermediates

In process research and development, the target compound serves as a late-stage regulated intermediate where the orthogonal protecting group strategy eliminates the need for protecting group installation on a free diamine—a transformation that often suffers from poor regioselectivity and yields mixtures of mono- and bis-protected products requiring chromatographic separation. Starting from the pre-protected 4-Cbz/9-Boc scaffold, each deprotection is quantitative (TFA for Boc; H₂/Pd-C for Cbz) under conditions compatible with multi-kilogram scale . The compound's storage specification of 2–8 °C, protected from light and moisture, is standard for carbamate-protected amines and fits within existing cold-chain infrastructure .

Application
Selection Property
Validation Focus
Dual MOR/σ1R pathway probe library synthesis
Orthogonal Cbz/Boc enables sequential 9-then-4 diversification
Regiochemical fidelity and step economy
sEH inhibitor probe synthesis for renal disease model studies
9-amine liberation for trisubstituted urea formation
Urea formation compatibility and scaffold-derived PK optimization
Rigid spirocyclic linker for PROTAC design
Conformationally constrained core with orthogonal functionalization handles
Linker geometry control and cellular permeability assessment
Process-scale synthesis of orthogonally protected intermediates
Pre-protected scaffold bypasses free diamine protection selectivity issues
Deprotection efficiency and scalability of Boc/TFA and Cbz/H₂-Pd/C
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